6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEADJSIJVNJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the arylpiperazine class, which has garnered attention for its significant biological activity, particularly as an antagonist of alpha-1 adrenoceptors. This article explores the compound's synthesis, biological activity, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C23H23ClN4O3, with a molecular weight of 438.91 g/mol. The structure features a piperazine moiety linked to a pyridazinone core, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O3 |
| Molecular Weight | 438.91 g/mol |
| CAS Number | 941926-86-9 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the modification of existing arylpiperazine structures. The detailed synthetic pathway often incorporates reactions such as amide formation and cyclization to introduce the pyridazinone moiety. These synthetic strategies are crucial for optimizing the compound's biological activity and selectivity towards specific receptors.
This compound primarily functions as an antagonist at alpha-1 adrenoceptors . This selectivity is significant as it enhances its therapeutic potential in treating cardiovascular conditions while minimizing side effects associated with broader receptor interactions, such as those seen with alpha-2 adrenoceptors and serotonergic receptors.
Pharmacological Effects
Research indicates that this compound exhibits:
- High affinity for alpha-1 adrenoceptors : Its selectivity over other receptors suggests potential applications in cardiovascular therapies.
- Antimicrobial and anticancer properties : Although specific data on this compound is limited, related studies on similar piperazine derivatives show promising antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have evaluated the pharmacological profiles of compounds similar to this compound:
- Cardiovascular Applications : A study highlighted the efficacy of alpha-1 antagonists in managing hypertension and heart failure, emphasizing the relevance of compounds like this one in therapeutic contexts.
- Antimicrobial Activity : In vitro studies on piperazine derivatives have demonstrated significant antimicrobial effects against various bacterial strains, suggesting that modifications to the piperazine ring can enhance efficacy .
- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth in preclinical models, indicating that this compound may also contribute to cancer treatment strategies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to either the piperazine or pyridazinone portions can significantly influence both solubility and receptor binding characteristics. This highlights the importance of structural optimization in drug design to improve efficacy and reduce side effects.
Preparation Methods
Condensation of Glyoxalic Acid Derivatives
A classical approach involves the condensation of glyoxalic acid with substituted acetophenones and hydrazine hydrate. For instance, 2-phenylpyridazin-3(2H)-one is synthesized by refluxing glyoxalic acid, acetophenone, and hydrazine hydrate in glacial acetic acid. This method yields the unsubstituted pyridazinone core, which can be further functionalized.
Reaction Conditions :
Ultrasound-Promoted Multicomponent Reactions
Recent advancements utilize ultrasound irradiation to accelerate pyridazinone formation. A three-component reaction between arenes, cyclic anhydrides, and arylhydrazines in the presence of ionic liquid catalysts (e.g., [bmim]Br-AlCl3) achieves higher yields (85–90%) in shorter reaction times (30–60 minutes). This method is particularly advantageous for introducing substituents at positions 5 and 6 of the pyridazinone ring.
Functionalization of the Pyridazinone Core
Methoxylation at Position 5
Introducing the methoxy group at position 5 typically involves bromination followed by nucleophilic substitution. For example, 5-bromo-2-phenylpyridazin-3(2H)-one is treated with sodium methoxide in methanol under reflux:
Procedure :
- Brominate pyridazinone using N-bromosuccinimide (NBS) in CCl4.
- React with NaOMe/MeOH at 65°C for 6 hours.
- Isolate via column chromatography (hexane:ethyl acetate, 3:1).
Carbonyl Group Introduction at Position 6
The carbonyl group at position 6 is introduced via Friedel-Crafts acylation or Vilsmeier-Haack reaction. A proven method involves treating 6-methylpyridazinone with phosphoryl chloride (POCl3) to form the 6-chlorocarbonyl intermediate, which is subsequently reacted with 4-(2-chlorophenyl)piperazine:
Reaction Pathway :
$$
\text{6-Methylpyridazinone} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-Chlorocarbonylpyridazinone} \xrightarrow{\text{4-(2-Chlorophenyl)piperazine}} \text{Target Compound}
$$
Key Parameters :
- Catalyst: Tetramethyl ammonium chloride (reduces dichloro byproducts)
- Solvent: Toluene or dichloromethane
- Yield: 65–75%
Synthesis of 4-(2-Chlorophenyl)piperazine
The piperazine moiety is synthesized via nucleophilic aromatic substitution. 1,2-Dichlorobenzene reacts with piperazine in the presence of a copper catalyst:
Procedure :
- Mix 1,2-dichlorobenzene (1 equiv), piperazine (2 equiv), CuI (10 mol%), and K2CO3 in DMF.
- Heat at 120°C for 24 hours under N2.
- Purify via recrystallization (ethanol/water).
Final Coupling and Characterization
The acyl chloride intermediate (from step 2.2) reacts with 4-(2-chlorophenyl)piperazine in anhydrous dichloromethane using triethylamine as a base:
Reaction Setup :
- Molar ratio: 1:1.2 (acyl chloride:piperazine)
- Temperature: 0°C → room temperature
- Duration: 12 hours
- Workup: Extract with NaHCO3, dry over MgSO4, and purify via silica gel chromatography.
Spectroscopic Data :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
- 1H NMR (CDCl3) : δ 7.45–7.32 (m, Ph), 3.85 (s, OCH3), 3.72–3.68 (m, piperazine)
- MS (ESI) : m/z 438.91 [M+H]+
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling the pyridazinone core with the 2-chlorophenyl-piperazine moiety via a carbonyl linker. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carbonyl group for nucleophilic attack by the piperazine nitrogen.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C to prevent side reactions (e.g., piperazine ring decomposition) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Use a multi-spectral approach:
- 1H/13C NMR : Verify the presence of the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and piperazine protons (δ ~2.5–3.5 ppm). The pyridazinone carbonyl should appear at δ ~165–170 ppm in 13C NMR .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .
Advanced: How should experimental designs assess thermal stability for pharmaceutical formulation?
- Thermogravimetric analysis (TGA) : Conduct under nitrogen with a heating rate of 10°C/min. Monitor weight loss events to identify decomposition temperatures (>200°C suggests suitability for solid dosages) .
- Differential scanning calorimetry (DSC) : Determine melting points and polymorphic transitions. A sharp endothermic peak indicates crystalline stability .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Bioavailability assessment : Compare solubility (via shake-flask method) and permeability (Caco-2 cell assays) to identify absorption limitations .
- Metabolite profiling : Use LC-MS/MS to detect active/inactive metabolites in plasma and liver microsomes .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, AUC) to align with in vitro IC50 values .
Basic: What biological targets are associated with this compound based on structural analogs?
Piperazine derivatives often target:
- CNS receptors : 5-HT1A/2A (antidepressant/antipsychotic activity) .
- Enzymes : Phosphodiesterases (PDEs) or kinases (anti-inflammatory/anticancer effects) .
- Monoamine transporters : Inhibit serotonin/norepinephrine reuptake .
Structure-activity relationship (SAR) studies of analogs suggest prioritizing PDE4 or 5-HT receptor screens .
Advanced: What strategies improve solubility and bioavailability through structural modifications?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the methoxy or piperazine moiety to enhance aqueous solubility .
- Salt formation : React with HCl or citrate to increase crystallinity and dissolution rates .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridazinone core to improve plasma half-life .
Basic: Which analytical techniques are critical for purity assessment during synthesis?
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% area).
- Elemental analysis : Confirm C, H, N composition (±0.4% theoretical values) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .
Advanced: How can metabolic pathways be elucidated in preclinical models?
- Radiolabeling : Synthesize a 14C-labeled analog to track metabolite distribution in rodent plasma, urine, and feces .
- Cytochrome P450 inhibition assays : Identify CYP3A4/2D6 interactions using human liver microsomes .
- Bile duct-cannulated studies : Quantify biliary excretion and enterohepatic recirculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
